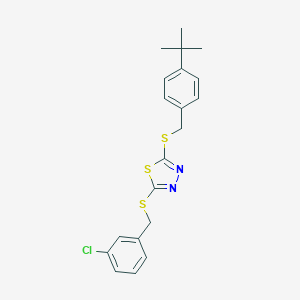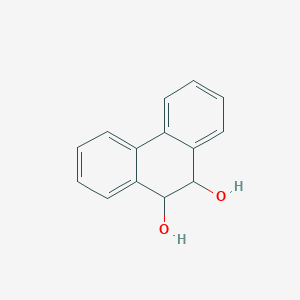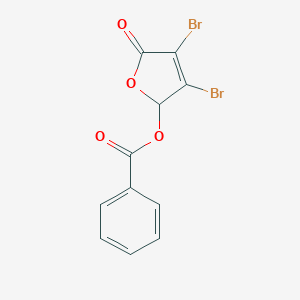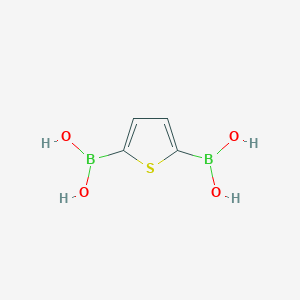
5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mechanism Of Action
The mechanism of action of 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical And Physiological Effects
Studies have shown that 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole in lab experiments is its high purity and high yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other chemotherapy drugs. Another direction is to study its potential applications in other disease areas, such as inflammation and neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
Synthesis Methods
There are several methods for synthesizing 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole. One of the most common methods is the reaction of 4-tert-butylbenzyl chloride with 3-chlorobenzylthiol in the presence of sodium hydride. Another method involves the reaction of 4-tert-butylbenzyl chloride with 3-chlorobenzylthiosemicarbazide in the presence of triethylamine. Both methods yield high purity and high yield of the compound.
properties
CAS RN |
353254-78-1 |
|---|---|
Product Name |
5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole |
Molecular Formula |
C20H21ClN2S3 |
Molecular Weight |
421 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H21ClN2S3/c1-20(2,3)16-9-7-14(8-10-16)12-24-18-22-23-19(26-18)25-13-15-5-4-6-17(21)11-15/h4-11H,12-13H2,1-3H3 |
InChI Key |
DXNJVLRDLSHLLT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)



![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)



![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
